molecular formula C13H10ClN3O2 B11471713 3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione

3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione

Cat. No.: B11471713
M. Wt: 275.69 g/mol
InChI Key: YXYPLEBEHSTCOZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione is a heterocyclic compound that belongs to the class of pyrazolodiazepines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a diazepine ring, with a chlorophenyl group attached. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione typically involves a multi-step process. One common method starts with the preparation of a Schiff base from the reaction of 4-chlorobenzaldehyde with an appropriate amine. This intermediate is then subjected to cyclization reactions to form the pyrazolodiazepine core.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form dione functionalities.

    Reduction: Conversion of dione groups to hydroxyl groups under specific conditions.

    Substitution: Replacement of the chlorophenyl group with other substituents to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolodiazepines, each with distinct pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione involves its interaction with central nervous system receptors. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and producing sedative and anxiolytic effects . The compound’s molecular targets include GABA_A receptors, where it binds to specific sites and alters receptor conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione is unique due to its pyrazole-diazepine fused ring structure, which imparts distinct pharmacological properties compared to traditional benzodiazepines. This structural difference may result in variations in receptor binding affinity and efficacy, offering potential advantages in therapeutic applications.

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione

InChI

InChI=1S/C13H10ClN3O2/c14-9-3-1-8(2-4-9)10-7-15-17-12(19)6-5-11(18)16-13(10)17/h1-4,7H,5-6H2,(H,16,18)

InChI Key

YXYPLEBEHSTCOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)NC1=O

Origin of Product

United States

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